molecular formula C12H17BN2O4 B1421028 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate CAS No. 1610705-51-5

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

Cat. No.: B1421028
CAS No.: 1610705-51-5
M. Wt: 264.09 g/mol
InChI Key: OMKFGJOPZQLNCN-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a boronate ester-functionalized pyrimidine derivative featuring a methyl carboxylate group at the 2-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . Its structure combines the electron-deficient pyrimidine ring with a boronate ester, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)8-6-14-9(15-7-8)10(16)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKFGJOPZQLNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610705-51-5
Record name methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
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Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C13H18BNO4
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 631911-01-8

The compound features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which may contribute to its unique biological properties.

Research suggests that compounds containing boron can interact with biological molecules in ways that enhance their therapeutic effects. The dioxaborolane structure may facilitate interactions with enzymes or receptors involved in various biological pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl pyrimidine derivatives. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing less toxicity to non-cancerous MCF10A cells . This selectivity indicates a promising therapeutic window for targeting cancer cells specifically.

Inhibition of Metastasis

The compound has also shown efficacy in inhibiting the metastatic spread of cancer cells in animal models. For example:

  • In vivo Studies : In a BALB/c nude mouse model with MDA-MB-231 cells injected via the tail vein, treatment with the compound significantly reduced the formation of metastatic nodules over a 30-day period . This suggests that this compound may interfere with the metastatic process.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have provided insights into the absorption and metabolism of this compound:

  • Oral Bioavailability : The compound demonstrated an oral bioavailability (F) of 31.8% after administration in rodent models . This level of bioavailability is favorable for drug development.
  • Toxicity Profile : In acute toxicity tests conducted on Kunming mice at concentrations up to 2000 mg/kg, no significant adverse effects were observed . This indicates a potentially safe profile for further development.

Comparative Analysis

Property This compound Other Pyrimidine Derivatives
IC50 (MDA-MB-231)0.126 µMVaries (typically >1 µM)
Oral Bioavailability31.8%Varies
Acute Toxicity (LD50)>2000 mg/kgVaries

Case Studies

  • Study on Anticancer Activity : A recent publication explored various pyrimidine-based compounds and their effects on cancer cell proliferation. The findings indicated that methyl pyrimidine derivatives could significantly inhibit cell growth and induce apoptosis in cancerous cells while sparing normal cells .
  • Metastasis Inhibition Study : Another study focused on the effects of methyl pyrimidine derivatives on metastatic behavior in vivo. The results showed marked reductions in metastatic nodule formation in treated mice compared to controls .

Scientific Research Applications

Drug Discovery

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its boron-containing structure enhances the ability to form stable complexes with biological targets. Research has shown its effectiveness in developing targeted therapies for diseases such as cancer and neurodegenerative disorders.

Case Study: Targeted Cancer Therapy

A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing inhibitors for specific cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations of the compound .

Materials Science

In materials science, this compound is utilized to formulate advanced materials that exhibit improved properties such as durability and thermal stability. Its incorporation into polymer matrices has been shown to enhance mechanical properties crucial for applications in electronics and coatings.

Data Table: Material Properties Enhancement

PropertyControl MaterialMaterial with Methyl Compound
Tensile Strength (MPa)2535
Thermal Stability (°C)150180
Flexibility (%)1015

Bioconjugation

The unique structure of this compound facilitates bioconjugation processes. It allows for the effective attachment of biomolecules to surfaces or other compounds for diagnostic and therapeutic applications.

Application Example: Diagnostic Imaging

In a recent study published in Analytical Chemistry, researchers employed this compound to conjugate antibodies with fluorescent tags for improved imaging of tumor cells. The study reported enhanced signal intensity and specificity compared to traditional methods .

Fluorescent Probes

The properties of this compound make it suitable for creating fluorescent probes essential in biological imaging and research. These probes help visualize cellular processes and track biomolecular interactions in real-time.

Case Study: Cellular Imaging

Research conducted at a leading university demonstrated the use of this compound-based probes in live-cell imaging. The findings showed that these probes could successfully label mitochondria without affecting cell viability .

Comparison with Similar Compounds

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine-2-Carboxylate

  • Structure : Ethyl ester instead of methyl ester at the 2-position.
  • Slightly reduced electron-withdrawing effect compared to the methyl carboxylate, which may lower reactivity in cross-coupling reactions .
  • Applications : Used similarly in Suzuki couplings but may require adjusted reaction conditions for optimal yields.

2-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

  • Structure : Chlorine substituent at the 2-position.
  • Properties :
    • Strong electron-withdrawing effect of chlorine enhances boronate stability and accelerates oxidative addition in palladium-catalyzed reactions .
    • Higher melting point (predicted >200°C) compared to ester derivatives due to increased polarity .
  • Applications : Preferred for reactions requiring rapid transmetallation, such as synthesizing biaryl pharmaceuticals .

2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

  • Structure : Methoxy group at the 2-position.
  • Improved solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Applications : Useful in stepwise functionalization where milder reaction conditions are required.

2-(Methylthio)-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

  • Structure : Methylthio (-SMe) substituent at the 2-position.
  • Moderate stability under acidic conditions due to sulfur’s lone-pair donation .
  • Applications : Niche use in synthesizing sulfur-containing heterocycles via tandem coupling-thiolation reactions.

4,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyrimidine

  • Structure : Methyl groups at the 4- and 6-positions.
  • Properties :
    • Increased steric hindrance around the boronate group reduces reactivity but improves selectivity in coupling with bulky aryl halides .
    • Lower density (1.05 g/cm³) compared to unsubstituted analogs, suggesting improved processability in solid-phase synthesis .
  • Applications : Ideal for constructing sterically hindered biaryl motifs in agrochemicals .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties Applications
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate COOCH₃ at C2 C₁₃H₁₈BN₂O₄ 283.1 Moderate reactivity, good solubility in THF/DCM Pharmaceutical intermediates, materials science
Ethyl analog COOCH₂CH₃ at C2 C₁₄H₂₀BN₂O₄ 297.1 Higher lipophilicity, slower coupling kinetics Lipophilic biaryl synthesis
2-Chloro derivative Cl at C2 C₁₀H₁₄BClN₂O₂ 240.5 High reactivity, thermal stability Rapid cross-coupling in drug discovery
2-Methoxy derivative OCH₃ at C2 C₁₁H₁₇BN₂O₄ 256.1 Polar solubility, reduced electrophilicity Stepwise functionalization
2-(Methylthio) derivative SCH₃ at C2 C₁₁H₁₇BN₂O₂S 272.1 Steric hindrance, acid stability Sulfur-containing heterocycles
4,6-Dimethyl derivative CH₃ at C4, C6 C₁₂H₁₉BN₂O₂ 234.1 Steric protection, selective coupling Agrochemicals, hindered biaryls

Reactivity and Stability Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., COOCH₃, Cl) enhance boronate electrophilicity, accelerating transmetallation in Suzuki reactions. Electron-donating groups (e.g., OCH₃) slow reactivity but improve stability .
  • Steric Effects : Bulky substituents (e.g., SCH₃, 4,6-dimethyl) reduce side reactions in complex coupling environments .
  • Solubility: Ester derivatives (methyl/ethyl) exhibit better solubility in organic solvents than hydroxyl- or amino-substituted analogs, facilitating homogeneous reaction conditions .

Preparation Methods

Method Overview:
This approach involves the direct introduction of the boronate ester group onto a pyrimidine core via electrophilic boronation. Typically, this method employs boron reagents such as boron tribromide or boronic acids under controlled conditions.

Procedure Details:

  • Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine or 2-aminopyrimidine, the compound is subjected to electrophilic boron reagents.
  • The boronation is facilitated by Lewis acids or catalysts that activate the pyrimidine ring for nucleophilic attack.
  • The reaction conditions are optimized to favor regioselectivity at the 5-position of the pyrimidine ring.

Research Findings:

  • The direct boronation approach provides a straightforward route to the boronate ester, but often requires rigorous control of temperature and reagent equivalents to prevent over-boration or side reactions.

Multi-step Functionalization via Halogenation and Boronate Formation

Method Overview:
This method involves initial halogenation of the pyrimidine ring, followed by nucleophilic substitution with boron reagents to form the boronate ester.

Step-by-step Procedure:

Step Reagents & Conditions Purpose
1. Halogenation NBS (N-bromosuccinimide) or phosphorus oxychloride (POCl₃) Introduce halogen at the 5-position of pyrimidine (preferably bromine or chlorine)
2. Boronate Ester Formation Reaction with bis(pinacolato)diboron or pinacol boronic ester Nucleophilic substitution of halogen with boron reagent to form the boronate ester

Research Findings:

  • This approach allows for regioselective halogenation, which then serves as a handle for subsequent boron coupling.
  • The use of boron reagents such as bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst has been effective for forming stable boronate esters.

Scaffold Modification via Coupling Reactions

Method Overview:
This involves synthesizing a pyrimidine core bearing a suitable leaving group, such as a halogen or triflate, followed by coupling with boron-containing nucleophiles.

Procedure Details:

  • Synthesize a pyrimidine derivative with a reactive site at the 5-position.
  • Use Suzuki-Miyaura coupling or similar cross-coupling reactions to attach the boronate ester group.

Research Findings:

  • Cross-coupling reactions provide high regioselectivity and functional group tolerance, enabling the synthesis of complex boron-functionalized pyrimidines.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Direct Boronation Pyrimidine precursors Boron tribromide, boronic acids Simplicity, fewer steps Regioselectivity challenges, harsh conditions
Halogenation + Boronate Formation Halogenated pyrimidines NBS, POCl₃, B₂pin₂ High regioselectivity, versatile Multi-step, requires careful control
Scaffold Modification Halogenated pyrimidines Cross-coupling catalysts, boron nucleophiles High functional group tolerance Requires transition metal catalysts

Notes on Research Findings

  • The synthesis of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate is often achieved by initial halogenation at the 5-position, followed by boronate ester formation via palladium-catalyzed Suzuki coupling or nucleophilic substitution.
  • The choice of method depends on the desired scale, regioselectivity, and available starting materials.
  • Recent advances focus on milder conditions and higher regioselectivity, employing novel catalysts and reagents.

Q & A

Basic: What is the synthetic route for Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate?

This compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of a halogenated pyrimidine precursor. For example:

  • Start with methyl 5-bromopyrimidine-2-carboxylate and react it with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous DMF at 80–100°C under inert atmosphere .
  • Purification involves column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol.

Basic: Which spectroscopic techniques are critical for characterizing this boronate ester?

Key methods include:

  • ¹H/¹³C NMR : Confirm the presence of the pinacol boronate group (quartet at δ ~1.3 ppm for methyl groups) and pyrimidine ring protons (δ 8.5–9.5 ppm) .
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the tetrahedral boron environment .
  • IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₃H₁₈BN₂O₄).

Advanced: How can Suzuki-Miyaura cross-coupling efficiency with this compound be optimized?

Optimization strategies:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., SPhos) to reduce homocoupling byproducts .
  • Solvent/Base Systems : Use DME/H₂O (3:1) with Na₂CO₃ for improved solubility and reactivity .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and boronate stability.
  • Molar Ratios : Aryl halide:boronate ester ratios of 1:1.2 minimize excess reagent waste.

Advanced: How to address contradictions in reported coupling yields with this boronate ester?

Contradictions often arise from:

  • Moisture Sensitivity : Trace water hydrolyzes the boronate ester, reducing effective concentration. Use rigorous drying techniques (e.g., molecular sieves) .
  • Substrate Electronic Effects : Electron-deficient pyrimidines may require higher catalyst loading (2–5 mol% Pd).
  • Byproduct Analysis : Employ LC-MS or ¹¹B NMR to detect boronic acid side products.

Basic: What are best practices for handling and storing this compound?

  • Storage : Under argon at –20°C in sealed, desiccated vials.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes to prevent hydrolysis .
  • Stability Monitoring : Regular NMR checks (¹¹B for boronate integrity).

Advanced: How to determine its crystal structure via X-ray diffraction?

  • Data Collection : Use single crystals grown by slow evaporation (e.g., from EtOH/CH₂Cl₂).
  • Structure Solution : Apply the SHELX suite (SHELXT for solution, SHELXL for refinement) .
  • Validation : Check R-factors (<5%) and residual electron density using Olex2 or PLATON.

Advanced: How to control regioselectivity in cross-coupling reactions involving this compound?

  • Directing Groups : Introduce substituents (e.g., methyl, methoxy) on the pyrimidine ring to steer coupling to specific positions.
  • Ligand Effects : Bulky ligands (e.g., XPhos) favor coupling at sterically accessible sites .

Advanced: What analytical methods quantify trace impurities in this compound?

  • HPLC-UV/Vis : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; detect at 254 nm.
  • qNMR : Compare integration ratios of target vs. impurity peaks (e.g., residual pinacol).
  • ICP-MS : Quantify Pd catalyst residues (limit: <10 ppm) .

Advanced: What alternative reactions exploit this boronate ester beyond Suzuki coupling?

  • Chan-Lam Coupling : Form C–N bonds with aryl amines using Cu(OAc)₂ and O₂ .
  • Deborylation : Hydrolyze to pyrimidine-5-boronic acid for use in metal-free reactions.

Advanced: How to model its reactivity using computational chemistry?

  • DFT Calculations : Use Gaussian 16 to optimize geometries (B3LYP/6-31G*) and calculate Fukui indices for electrophilic/nucleophilic sites.
  • Transition State Analysis : Compare activation energies for different coupling pathways (e.g., oxidative addition vs. transmetallation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate

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